Free amine bases are prone to oxidation, leading to variable stoichiometry. This stable HCl salt overcomes that.
1-(Thiophen-2-yl)pentan-1-amine hydrochloride (CAS: 1864056-75-6) is a specialized alpha-branched heteroaryl alkylamine building block, predominantly procured for late-stage functionalization in medicinal chemistry and advanced materials synthesis. Featuring a precise combination of a polarizable thiophene ring and a lipophilic pentyl chain, this compound is engineered to occupy deep hydrophobic binding pockets while maintaining favorable heteroaromatic interactions. Supplied as a stable hydrochloride salt, it overcomes the volatility, aerial oxidation, and handling challenges typical of free primary amines, making it a highly reproducible precursor for automated parallel synthesis, Schotten-Baumann couplings, and the development of complex active pharmaceutical ingredients (APIs) [1].
Substituting 1-(Thiophen-2-yl)pentan-1-amine hydrochloride with common analogs compromises both synthetic processability and end-product efficacy. Replacing the pentyl chain with shorter alkyls (e.g., methyl or ethyl) drastically reduces the partition coefficient (LogP), leading to a failure in hydrophobic pocket engagement and reduced membrane permeability. Conversely, substituting the thiophene ring with a standard phenyl group alters the electrostatic potential and removes the sulfur-mediated polarizability, frequently resulting in a significant drop in target affinity due to the loss of specific sulfur-pi or sulfur-metal interactions. Furthermore, procuring the free base instead of the hydrochloride salt introduces severe handling liabilities, as the free amine is highly susceptible to aerial oxidation and carbamate formation via atmospheric CO2 absorption, leading to inconsistent stoichiometric ratios and diminished yields in high-throughput workflows [1].
The hydrochloride salt form of 1-(Thiophen-2-yl)pentan-1-amine demonstrates superior shelf-life and handling stability compared to its free base counterpart. Under standard laboratory storage conditions (ambient temperature, exposed to air), the HCl salt maintains >99% purity over a 12-month period. In contrast, the free base undergoes rapid degradation, exhibiting a 5-8% decrease in purity within 3 months due to aerial oxidation and the formation of carbamates upon reaction with atmospheric carbon dioxide [1]. This degradation of the free base leads to inaccurate stoichiometric measurements and necessitates pre-reaction purification.
| Evidence Dimension | Purity retention over time (Shelf-life) |
| Target Compound Data | >99% purity retained over 12 months (HCl salt) |
| Comparator Or Baseline | 5-8% purity loss within 3 months (Free base) |
| Quantified Difference | Significant extension of shelf-life and elimination of degradation-induced stoichiometric errors. |
| Conditions | Standard ambient storage conditions, exposed to atmosphere. |
Procuring the HCl salt ensures reproducible yields in parallel synthesis and eliminates the need for costly and time-consuming pre-reaction purification steps.
For scalable amide bond formation, particularly in Schotten-Baumann type couplings, the solubility of the amine building block in the aqueous phase is critical. 1-(Thiophen-2-yl)pentan-1-amine hydrochloride exhibits excellent kinetic solubility in aqueous buffers, exceeding 50 mg/mL. This allows for rapid dissolution and efficient reaction with acid chlorides dissolved in the organic phase. The free base, however, is highly lipophilic and displays an aqueous solubility of less than 2 mg/mL [1], often leading to sluggish reaction kinetics and the requirement for specialized phase-transfer catalysts.
| Evidence Dimension | Kinetic aqueous solubility |
| Target Compound Data | >50 mg/mL (HCl salt) |
| Comparator Or Baseline | <2 mg/mL (Free base) |
| Quantified Difference | >25-fold increase in aqueous solubility. |
| Conditions | Aqueous buffer (pH 7.4) at 25°C. |
The high aqueous solubility of the HCl salt is essential for efficient, scalable, and catalyst-free biphasic coupling reactions in process workflows.
The pentyl chain of 1-(Thiophen-2-yl)pentan-1-amine provides a specific lipophilic contribution that is crucial for engaging deep hydrophobic binding pockets in target proteins. Compared to the shorter ethyl analog (1-(Thiophen-2-yl)ethan-1-amine), the pentyl derivative increases the calculated LogP (cLogP) by approximately 1.5 units [1]. In structure-activity relationship (SAR) studies of kinase inhibitors, this increased lipophilicity translates to enhanced hydrophobic interactions, often improving target affinity (IC50) by 10- to 50-fold when the binding site features an extended lipophilic channel.
| Evidence Dimension | Lipophilicity (cLogP) and target affinity |
| Target Compound Data | Optimal cLogP contribution (Pentyl chain) |
| Comparator Or Baseline | Suboptimal cLogP, ~1.5 units lower (Ethyl chain) |
| Quantified Difference | 10- to 50-fold improvement in IC50 in targets with extended hydrophobic pockets. |
| Conditions | In vitro kinase inhibition assays and computational modeling. |
Procurement of the pentyl variant is critical when designing inhibitors for targets requiring extended lipophilic engagement, where shorter chains fail to achieve nanomolar potency.
The thiophene ring in 1-(Thiophen-2-yl)pentan-1-amine serves as a sophisticated bioisostere for a phenyl ring, offering unique electronic properties. The polarizable sulfur atom and the altered electrostatic potential of the thiophene ring can participate in specific sulfur-pi or sulfur-metal interactions that are impossible for the strictly carbocyclic 1-phenylpentan-1-amine. In specific GPCR binding models, the substitution of a phenyl ring with a thiophene ring has been shown to improve binding affinity by 3- to 5-fold [1], demonstrating the strategic value of this heteroaromatic building block.
| Evidence Dimension | Binding affinity via specific electronic interactions |
| Target Compound Data | Enhanced affinity via sulfur-mediated interactions (Thiophene) |
| Comparator Or Baseline | Baseline affinity lacking specific heteroatom interactions (Phenyl) |
| Quantified Difference | 3- to 5-fold improvement in binding affinity in sensitive GPCR models. |
| Conditions | In vitro GPCR radioligand binding assays. |
Buyers should select the thiophene derivative to exploit specific electronic and polarizability profiles that standard phenyl analogs cannot provide.
Due to the exceptional handling stability and stoichiometric reproducibility of the hydrochloride salt form, this compound is the ideal choice for automated parallel synthesis of amide, urea, and sulfonamide libraries. It prevents the degradation-related yield variations commonly encountered with free primary amines [1].
The pentyl chain provides the necessary lipophilicity (LogP) to engage extended hydrophobic channels in kinase active sites. This makes the compound a superior building block compared to shorter-chain analogs when optimizing for nanomolar potency and increased target residence time [2].
The polarizable thiophene ring allows medicinal chemists to exploit specific sulfur-pi or electrostatic interactions within GPCR binding pockets, offering a strategic advantage over traditional phenyl-containing building blocks in optimizing receptor affinity [3].
The high aqueous solubility of the hydrochloride salt (>50 mg/mL) enables efficient, catalyst-free Schotten-Baumann coupling reactions in aqueous-organic mixtures, streamlining process workflows and reducing the need for complex phase-transfer conditions [4].